3-(8-Bromooctyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19BrS |
|---|---|
Molecular Weight |
275.25 g/mol |
IUPAC Name |
3-(8-bromooctyl)thiophene |
InChI |
InChI=1S/C12H19BrS/c13-9-6-4-2-1-3-5-7-12-8-10-14-11-12/h8,10-11H,1-7,9H2 |
InChI Key |
HNYHTJIDBAKGPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 3 8 Bromooctyl Thiophene and Its Precursors
Established Synthetic Pathways for 3-(n-Bromoalkyl)thiophenes
The synthesis of 3-(n-bromoalkyl)thiophenes, including the eight-carbon chain variant, often relies on building the 3-alkylthiophene core first, followed by halogenation, or by coupling a thiophene (B33073) derivative with a bromoalkyl-containing reagent.
A common and effective method for preparing 3-alkylthiophenes is through metal-catalyzed cross-coupling reactions. The Kumada coupling reaction is a primary example, typically involving the reaction of a thienyl-Grignard reagent with an alkyl halide in the presence of a nickel or palladium catalyst. jcu.edu.au For the synthesis of 3-(8-bromooctyl)thiophene, a two-step approach is often employed. First, 3-octylthiophene (B1296729) is synthesized. This can be achieved by coupling 3-bromothiophene (B43185) with octylmagnesium bromide.
A related procedure involves the reaction of a lithiated thiophene with a dihaloalkane. For instance, 2-bromodibenzo[b,d]thiophene can be lithiated with n-butyllithium (n-BuLi) at low temperatures (-78 °C) and then reacted with an excess of 1,8-dibromooctane (B1199895) to introduce the bromooctyl chain. doi.org A similar strategy can be applied to 3-bromothiophene.
Once 3-octylthiophene is obtained, the terminal bromine is introduced. A subsequent free-radical bromination of the alkyl chain would be non-selective. Therefore, a more controlled approach starts with a precursor bearing a terminal functional group that can be converted to a bromide. A common pathway is the coupling of a 3-thienyl Grignard reagent with an 8-halo-1-octene, followed by hydroboration-oxidation of the terminal double bond to an alcohol, and subsequent conversion of the alcohol to the bromide.
A direct synthesis of 3-(6-bromohexyl)thiophene (B3186595) has been reported, which serves as a close analog. This involves the coupling of the appropriate precursors followed by purification using vacuum distillation and silica (B1680970) gel column chromatography. rsc.org The synthesis of 3-(8'-azidooctyl)thiophene from 3-(8'-bromooctyl)thiophene is also documented, indicating the availability of the target compound as a stable precursor for further functionalization. mdpi.com
Thiophene-3-carbaldehyde serves as a versatile starting point for introducing alkyl chains at the 3-position. While direct conversion to an eight-carbon chain is multi-stepped, established organometallic reactions provide a clear pathway.
One potential route involves a Wittig reaction. Thiophene-3-carbaldehyde can be reacted with a phosphonium (B103445) ylide derived from a seven-carbon alkyl halide (e.g., 1-bromoheptane) to form 3-(1-octenyl)thiophene. Subsequent catalytic hydrogenation of the double bond yields 3-octylthiophene. The terminal methyl group of the octyl chain would then need to be functionalized, which is often challenging.
A more controlled approach involves the acylation of thiophene. A Friedel-Crafts acylation of thiophene with octanoyl chloride would predominantly yield the 2-acyl product. To achieve 3-substitution, one would start with a pre-functionalized thiophene. For example, starting with 3-bromothiophene, one can perform a metal-halogen exchange to form 3-thienyllithium or 3-thienylmagnesium bromide. This can then be reacted with octanal (B89490) to form 3-(1-hydroxyoctyl)thiophene. The secondary alcohol can be reduced to the alkyl chain via a two-step dehydration-hydrogenation sequence or a one-pot ionic hydrogenation. Finally, selective bromination of the terminal methyl group would be required.
A process described for 2,5-disubstituted 3-alkylthiophenes starts with 3-methylthiophene-2-carboxaldehyde, which is reduced to 2,3-dimethylthiophene. google.com This indicates that aldehyde reduction is a viable strategy for forming alkyl groups on a thiophene ring. google.com
Functionalization of Thiophene Rings for Alkyl Bromide Integration
The introduction of the bromooctyl side chain onto the thiophene ring is a critical step that can be achieved through various functionalization strategies.
The introduction of long alkyl chains, such as an octyl group, onto a thiophene ring is most commonly achieved using transition metal-catalyzed cross-coupling reactions. rsc.org These methods offer high yields and good functional group tolerance.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. To synthesize 3-octylthiophene, 3-bromothiophene is coupled with octylmagnesium bromide using a nickel catalyst, such as Ni(dppp)Cl₂ (dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)). jcu.edu.au This is a robust and widely used method for preparing 3-alkylthiophenes. jcu.edu.auorganic-chemistry.org
Alternative Coupling Strategy: An alternative involves the reaction of a lithiated heterocycle with a dihaloalkane. For example, 3-bromothiophene can be treated with n-butyllithium at -78 °C to generate 3-thienyllithium. Subsequent reaction with a large excess of 1,8-dibromooctane traps the organolithium species to form this compound directly. doi.org The use of a large excess of the dihaloalkane is crucial to minimize the formation of the dimer, where two thiophene units are linked by the octyl chain.
| Parameter | Condition | Purpose |
|---|---|---|
| Thiophene Substrate | 3-Bromothiophene | The electrophilic partner in the coupling reaction. |
| Alkylating Agent | Alkylmagnesium bromide (e.g., Octyl-MgBr) | The nucleophilic Grignard reagent that provides the alkyl chain. |
| Catalyst | Ni(dppp)Cl₂ or Pd(PPh₃)₄ | Catalyzes the carbon-carbon bond formation. Nickel catalysts are common for this transformation. |
| Solvent | Anhydrous diethyl ether or Tetrahydrofuran (B95107) (THF) | Provides the reaction medium for the formation and reaction of the Grignard reagent. |
| Temperature | Reflux | Sufficient energy to drive the reaction to completion. |
Once the alkyl chain is attached, or if one starts with 3-alkylthiophene, bromination of the thiophene ring itself may be desired for subsequent polymerization or functionalization. The position of bromination on the 3-alkylthiophene ring is highly dependent on the reagent and reaction conditions.
The α-positions (C2 and C5) of the thiophene ring are the most electronically rich and thus the most susceptible to electrophilic substitution.
Bromination with NBS: N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of 3-alkylthiophenes. jcu.edu.au
Using one equivalent of NBS in a solvent mixture like tetrahydrofuran (THF) and acetic acid at room temperature typically leads to the monobromination at the 5-position, yielding 2-bromo-4-alkylthiophene. rsc.org
The use of two or more equivalents of NBS can lead to the formation of 2,5-dibromo-3-alkylthiophene. rsc.org
Bromination with Bromine: Using elemental bromine (Br₂) can also achieve bromination, but it can be less selective and harder to control than NBS.
Directed Bromination: In some cases, existing functional groups can direct bromination to other positions. For example, the bromination of ethyl 5-alkylthiophene-2-carboxylates in the presence of a Lewis acid like aluminum chloride (AlCl₃) can selectively occur at the 4-position. thieme-connect.comthieme-connect.de
Lithiation-Bromination: A highly regioselective method involves directed ortho-metalation. A 3-alkylthiophene can be selectively lithiated at a specific position using a strong base like n-BuLi, often at very low temperatures. Quenching the resulting organolithium intermediate with a bromine source, such as Br₂, introduces a bromine atom at that precise location. This method has been used to synthesize 2-bromo-4-alkylthiophene with high yield by activating 3-alkylthiophene with n-BuLi at -78°C before adding bromine. google.com
| Reagent/Method | Target Position | Typical Conditions | Selectivity & Notes |
|---|---|---|---|
| NBS (1 equiv.) | 5-position | THF/Acetic Acid, Room Temp | High selectivity for monobromination at the most reactive α-position. |
| NBS (>2 equiv.) | 2,5-positions | THF/Acetic Acid, Room Temp | Leads to dibromination at both α-positions. |
| NBS / Acetic Acid | 2-position | Concentrated solution, Room Temp | Reported to give high regioselectivity (>99%) for the 2-position. tandfonline.com |
| n-BuLi then Br₂ | 2- or 5-position | THF, -78 °C | Allows for highly selective bromination depending on the position of lithiation, which can be controlled by directing groups or steric hindrance. Can yield 2-bromo-4-alkylthiophene. google.com |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the synthesis of this compound involves fine-tuning reaction parameters to maximize yield and purity while minimizing side reactions. The key steps requiring optimization are the C-C bond formation and any subsequent halogenation steps.
For the Kumada coupling reaction, several factors are critical:
Catalyst Choice and Loading: While Ni(dppp)Cl₂ is common, other nickel and palladium catalysts can be used. Catalyst loading is typically kept low (1-5 mol%) to balance reaction efficiency with cost and ease of removal.
Reaction Time and Temperature: The reaction is often run at reflux in THF or diethyl ether until completion, which is monitored by techniques like TLC or GC-MS. Insufficient time leads to incomplete conversion, while prolonged heating can cause decomposition.
Purity of Reagents: Grignard reactions are sensitive to moisture and air. The use of anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen) is essential for high yields.
For the alkylation of lithiated thiophene with 1,8-dibromooctane:
Temperature Control: The initial lithiation step must be performed at a very low temperature (typically -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.
Stoichiometry: A large excess of 1,8-dibromooctane is necessary to favor the desired mono-alkylation product over the undesired bis(thienyl)octane. The unreacted dihaloalkane must then be removed during purification, often by vacuum distillation.
For the bromination of the thiophene ring using NBS:
NBS Purity: NBS should be recrystallized before use, as aged NBS can contain bromine and succinimide, leading to side reactions.
Control of Stoichiometry: The molar ratio of NBS to the thiophene substrate is the primary factor controlling the degree of bromination (mono- vs. di-bromination). Precise addition of the reagent is key.
Exclusion of Light: To prevent radical side-chain bromination on the alkyl group, the reaction is often carried out in the dark.
| Synthetic Step | Parameter | Effect on Yield/Purity | Optimization Strategy |
|---|---|---|---|
| Kumada Coupling | Catalyst Activity | High activity is needed for good yield, but can lead to side products if not controlled. | Screen different Ni/Pd catalysts and ligands; use minimal effective loading (e.g., 1-2 mol%). |
| Grignard Reagent Quality | Poor quality (due to moisture) reduces the concentration of active nucleophile, lowering yield. | Use anhydrous solvents/glassware and an inert atmosphere. Titrate Grignard reagent before use. | |
| Reaction Temperature | Higher temperatures increase rate but can also promote side reactions. | Run at the lowest temperature that allows for a reasonable reaction rate (e.g., gentle reflux). | |
| Lithiation/Alkylation | Lithiation Temperature | Too high a temperature can cause decomposition or rearrangement of the organolithium. | Maintain temperature at -78 °C (dry ice/acetone bath) during lithiation and alkylation. |
| Dihaloalkane Stoichiometry | Low excess leads to significant dimer formation. High excess complicates purification. | Use a 5-10 fold excess of 1,8-dibromooctane and purify via high-vacuum distillation. | |
| Ring Bromination | NBS Stoichiometry | Directly controls mono- vs. di-bromination. | Add NBS portion-wise or as a solution to control the local concentration. Monitor via TLC/GC. |
| Solvent Choice | Solvent polarity can affect reaction rate and selectivity. | THF/AcOH is a common choice. Acetic acid can activate NBS and increase the electrophilicity. |
Advanced Chemical Transformations and Derivatizations of 3 8 Bromooctyl Thiophene
Nucleophilic Substitution Reactions of the Bromooctyl Moiety
The terminal bromine atom on the octyl side chain of 3-(8-Bromooctyl)thiophene is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This pathway is fundamental for creating tailored molecules for specific applications, such as self-assembling materials and functional polymers.
Conversion to 3-(8'-Azidooctyl)thiophene via Nucleophilic Aliphatic Substitution
The conversion of the bromo-functionalized precursor to an azido (B1232118) derivative is a key synthetic step, often serving as a gateway to further functionalization. The reaction of this compound with sodium azide (B81097) in a polar aprotic solvent, such as dimethylformamide (DMF), proceeds via a classic SN2 mechanism to yield 3-(8'-Azidooctyl)thiophene. mdpi.comtutorchase.com
This transformation is typically carried out at an elevated temperature to ensure a reasonable reaction rate. Research has demonstrated that heating a mixture of this compound with 1.5 equivalents of sodium azide in DMF at 80°C overnight results in a high yield of the desired azido product (91%). mdpi.com The successful substitution is confirmed by spectroscopic methods, notably the appearance of a strong antisymmetric stretching band for the azide group around 2092 cm⁻¹ in the infrared (IR) spectrum and the characteristic chemical shifts for the methylene (B1212753) group adjacent to the azide (CH₂N₃) in ¹H and ¹³C NMR spectra. mdpi.com
The azide ion (N₃⁻) is an excellent nucleophile for this purpose, as it is weakly basic and efficiently displaces the bromide leaving group. masterorganicchemistry.com This reaction is a robust and high-yielding method for introducing a versatile functional handle onto the alkyl chain. tutorchase.comresearchgate.net
Table 1: Synthesis of 3-(8'-Azidooctyl)thiophene
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
|---|
Formation of Amino-Functionalized Thiophene (B33073) Derivatives
The azido group introduced in the previous step serves as a stable intermediate that can be readily converted into a primary amine. The reduction of 3-(8'-Azidooctyl)thiophene to 3-(8'-Aminooctyl)thiophene is efficiently achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). mdpi.com
This reduction is typically performed by adding a solution of LiAlH₄ to the azido compound at 0°C, followed by quenching the reaction with aqueous sodium hydroxide. mdpi.com This process effectively reduces the azide to an amine without affecting the thiophene ring. The resulting primary amine is a crucial building block for further derivatization, such as the formation of amides, ureas, or for immobilization on surfaces. mdpi.com
Alternatively, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a more direct route from aryl halides to amines, although these are typically applied to the C-Br bond on the thiophene ring rather than the alkyl bromide. nih.govnih.govmit.edu However, for the functionalization of the alkyl chain, the azide reduction pathway is a well-established and efficient method.
Derivatization to Silylated-Thiophene Precursors
Amino-functionalized thiophenes are valuable intermediates for creating silylated precursors, which are essential for developing hybrid organic-inorganic materials. The primary amine of 3-(8'-Aminooctyl)thiophene can react with isocyanate-functionalized silanes, such as 3-(triethoxysilyl)propyl isocyanate, to form a urea (B33335) linkage. mdpi.com
This reaction creates a bifunctional molecule possessing a thiophene unit at one end and a reactive triethoxysilyl group at the other. mdpi.com The triethoxysilyl group can undergo hydrolysis and polycondensation (a sol-gel process) to form a siliceous network, allowing the thiophene moieties to be incorporated into a stable inorganic matrix. mdpi.comntu.edu.tw This strategy is fundamental for the bottom-up design of self-assembled lamellar polymer-silica hybrid materials. mdpi.comntu.edu.tw
Metal-Catalyzed Cross-Coupling Reactions at the Thiophene Ring
The thiophene ring, particularly when halogenated, is an excellent substrate for metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds, extending the π-conjugated system and allowing for the synthesis of complex oligomers and polymers with tailored electronic properties.
Kumada Coupling Applications for Thiophene Alkylation
The Kumada coupling is a powerful method for forming carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. tutorchase.com In the context of thiophene chemistry, this reaction is widely used for the alkylation of halothiophenes, which is a key step in the synthesis of poly(3-alkylthiophene)s (P3ATs), a class of important conductive polymers. mdpi.commdpi.comjcu.edu.au
Typically, a 3-halothiophene is reacted with an alkylmagnesiumhalide (Grignard reagent) in the presence of a nickel catalyst, such as [1,3-bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂). mdpi.commdpi.com The choice of solvent can significantly impact the reaction's yield and selectivity. While traditional solvents like THF are used, it has been found that 2-methyltetrahydrofuran (B130290) can lead to higher yields and minimize the formation of dithienyl side-products. mdpi.commdpi.com
Table 2: Representative Kumada Coupling Conditions for 3-Alkylthiophene Synthesis
| Thiophene Substrate | Grignard Reagent | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 3-Bromothiophene (B43185) | Hexylmagnesiumbromide | Ni(dppp)Cl₂ | Diethylether | ~91% |
This methodology allows for the introduction of various alkyl chains at the 3-position of the thiophene ring, enhancing the solubility and processability of the resulting polymers. mdpi.com
Suzuki-Miyaura Coupling in Thiophene Functionalization
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. masterorganicchemistry.com This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids and their esters. masterorganicchemistry.comresearchgate.net
In thiophene chemistry, the Suzuki coupling is extensively used to introduce aryl or vinyl substituents onto the thiophene ring. researchgate.net For a substrate like this compound, the thiophene ring would first need to be halogenated, typically at the 2- or 5-position, to serve as the halide partner in the coupling. Alternatively, the halogenated thiophene can be converted into a thiophenylboronic acid or ester.
The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the halothiophene, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. masterorganicchemistry.com This reaction has been instrumental in synthesizing a vast array of complex thiophene-containing molecules, including oligomers for electronic devices and intermediates for pharmaceuticals. cmu.edu
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-(8'-Azidooctyl)thiophene |
| 3-(8'-Aminooctyl)thiophene |
| 3-(triethoxysilyl)propyl isocyanate |
| 3-Bromothiophene |
| 3-Alkylthiophene |
| [1,3-bis(diphenylphosphino)propane]dichloro Nickel(II) |
| 2-methyltetrahydrofuran |
| Sodium Azide |
| Lithium Aluminum Hydride |
| Dimethylformamide (DMF) |
| Tetrahydrofuran (THF) |
| Hexylmagnesiumbromide |
Stille Coupling and Direct Arylation Strategies
Stille coupling and direct arylation are powerful palladium-catalyzed methods for forming carbon-carbon bonds, and they are extensively used in the synthesis of conjugated materials. beilstein-journals.orgrsc.org
The Stille coupling reaction involves the coupling of an organostannane (organotin) compound with an organic electrophile, typically a halide, in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org For a molecule like this compound, it would first need to be converted into an organostannane derivative, for example, by lithiation followed by quenching with a trialkyltin chloride. This stannylated thiophene can then be coupled with various aryl or heteroaryl halides to form new C-C bonds at the thiophene ring. The Stille reaction is highly valued for its tolerance of a wide variety of functional groups and its effectiveness in synthesizing conjugated polymers. wiley-vch.denih.gov
Direct Arylation offers a more atom-economical alternative by creating C-C bonds through the activation of a C-H bond, thus avoiding the pre-functionalization step of creating an organometallic reagent. ucsf.edunih.gov For 3-substituted thiophenes, direct arylation typically occurs at the C5 position of the thiophene ring, which is more sterically accessible and electronically favored for C-H activation. nih.gov Palladium catalysts, often in conjunction with a phosphine (B1218219) ligand and a base such as potassium acetate (B1210297) (KOAc), are commonly employed. beilstein-journals.orgunipd.it This method provides a greener and more efficient route to 5-arylated 3-substituted thiophenes, which are crucial intermediates for organic semiconductors. beilstein-journals.org However, controlling regioselectivity between the C2 and C5 positions can be a challenge, sometimes resulting in mixtures of products. nih.gov
| Feature | Stille Coupling | Direct Arylation |
|---|---|---|
| Reactants | Organostannane (e.g., 2-(tributylstannyl)-3-alkylthiophene) + Organic Halide | 3-Alkylthiophene + Organic Halide |
| Key Step | Transmetalation from tin to palladium wikipedia.org | Palladium-catalyzed C–H bond activation nih.gov |
| Advantages | High functional group tolerance; well-established for polymerization. wiley-vch.de | Fewer synthetic steps (no organometallic needed); higher atom economy. ucsf.edu |
| Disadvantages | Requires stoichiometric preparation of toxic organotin reagents. organic-chemistry.org | Regioselectivity can be difficult to control; may require specific directing groups. nih.gov |
| Typical Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand wiley-vch.de | Pd(OAc)₂ with a phosphine ligand or phosphine-free beilstein-journals.org |
Palladium and Nickel-Catalyzed Approaches in Functionalized Thiophene Chemistry
Both palladium and nickel are workhorse metals for cross-coupling reactions in organic synthesis, each offering distinct advantages for the functionalization of thiophenes.
Palladium-catalyzed approaches are among the most robust and widely used methods for constructing C-C and C-heteroatom bonds. nih.gov Beyond Stille and direct arylation, the Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide. nih.govsemanticscholar.org This method is favored for its use of relatively non-toxic and stable boronic acids or esters and its high yields. rsc.orgresearchgate.net For instance, a boronic ester derivative of this compound could be coupled with various aryl bromides to build complex architectures. The choice of palladium catalyst and ligand is crucial for achieving high efficiency and can be tailored for specific substrates. nih.govsemanticscholar.org
Nickel-catalyzed approaches have gained prominence as a cost-effective and highly reactive alternative to palladium. nih.govprinceton.edu Nickel catalysts can activate less reactive electrophiles (e.g., aryl chlorides) and are particularly effective in cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reducing agent. rsc.orgfigshare.com In the context of thiophene chemistry, nickel catalysis is especially important for polymerization reactions, such as the Kumada catalyst-transfer polymerization (KCTP), which allows for the synthesis of highly regioregular poly(3-alkylthiophene)s. nih.gov The distinct catalytic cycles of nickel, which can involve Ni(I)/Ni(III) intermediates, open up reaction pathways that are inaccessible to palladium. princeton.edu
| Catalyst System | Key Advantages | Common Applications in Thiophene Chemistry | Typical Oxidation States |
|---|---|---|---|
| Palladium | Broad substrate scope, high functional group tolerance, well-understood mechanisms. | Suzuki, Stille, Heck, and Direct Arylation couplings. beilstein-journals.orgorganic-chemistry.org | Pd(0) / Pd(II) |
| Nickel | Lower cost, higher reactivity for unactivated bonds (e.g., C-O), unique reactivity in reductive cross-coupling. nih.govprinceton.edu | Kumada coupling, cross-electrophile coupling, polymerization. nih.govrsc.org | Ni(0)/Ni(II), Ni(I)/Ni(III) princeton.edu |
Lithiation Protocols for Thiophene Precursor Generation
Lithiation is a fundamental strategy for converting relatively inert C-H or C-Br bonds into highly nucleophilic organolithium species, which can then react with a wide array of electrophiles. acs.orgnih.gov This process is crucial for generating versatile thiophene precursors.
For a molecule like this compound, lithiation can be directed to different positions. While the terminal alkyl bromide can undergo lithium-halogen exchange, a more common strategy for modifying the thiophene ring involves a two-step process. First, the thiophene ring is brominated at a specific position (e.g., the 4-position). This is followed by a lithium-bromine exchange, typically using an alkyllithium reagent such as n-butyllithium (n-BuLi) at low temperatures. acs.orgnih.gov This exchange is rapid and quantitative, generating a highly reactive lithiated-thiophene intermediate.
This thienyl lithiate is a potent nucleophile that can be quenched with various electrophiles to install a wide range of functional groups onto the thiophene ring. acs.orgnih.gov This methodology provides a powerful and versatile route to functionalized thiophene monomers that would be difficult to synthesize directly. jcu.edu.au
| Electrophile | Introduced Functional Group | Resulting Compound Class |
|---|---|---|
| Anhydrides / Acid Chlorides | Ketone | Acylthiophenes acs.orgnih.gov |
| Aldehydes / Ketones | Secondary / Tertiary Alcohol | Thiophene-alcohols acs.org |
| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (TMS) | Silylated Thiophenes nih.gov |
| N-Fluorobenzenesulfonimide (NFSI) | Fluorine | Fluorinated Thiophenes acs.org |
| Tosyl azide | Azide | Azido-thiophenes acs.orgnih.gov |
Incorporation into Complex Molecular Architectures
This compound is an exemplary monomer precursor for the synthesis of complex molecular architectures, most notably conjugated polymers. nih.gov The 3-alkylthiophene unit is a fundamental component of poly(3-alkylthiophene)s (P3ATs), which are among the most studied classes of conducting polymers for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. nih.gov
The incorporation of this compound into a polymer backbone requires it to be difunctionalized to enable step-growth polymerization. This is typically achieved by installing reactive handles at the 2- and 5-positions of the thiophene ring. Common polymerization methods include:
Stille Polycondensation: Coupling of a 2,5-distannylated-3-alkylthiophene with a 2,5-dibromo-3-alkylthiophene or another dibrominated aromatic comonomer. wiley-vch.de
Suzuki Polycondensation: Polymerization between a 2,5-dibromo-3-alkylthiophene and a thiophene-2,5-bis(boronic ester). rsc.orgresearchgate.net
Direct Arylation Polymerization (DArP): A more recent method that couples a 2,5-dibrominated monomer with an unfunctionalized aromatic comonomer, activating C-H bonds directly. rsc.org
The 8-bromooctyl side chain plays a dual role. Firstly, the long alkyl chain imparts solubility to the otherwise rigid and insoluble polymer backbone, which is essential for solution-based processing and device fabrication. nih.gov Secondly, the terminal bromine atom serves as a reactive site for post-polymerization modification. This allows for the grafting of other molecules or functional groups onto the polymer side chains, creating even more complex and tailored materials.
Polymerization Strategies and Macromolecular Engineering Utilizing 3 8 Bromooctyl Thiophene
Homo- and Copolymerization of 3-(8-Bromooctyl)thiophene Derivatives
Chemical oxidative polymerization is a common and straightforward method for synthesizing poly(3-alkylthiophene)s (P3ATs). Ferric chloride (FeCl₃) is the most widely used oxidant due to its effectiveness and low cost. researchgate.netkochi-tech.ac.jp The polymerization is typically carried out by adding a solution of the oxidant, such as FeCl₃ in a suitable solvent, to a solution of the 3-alkylthiophene monomer, like this compound. nih.govresearchgate.net This method is advantageous for its simplicity and scalability, making it suitable for industrial production. kochi-tech.ac.jpresearchgate.net
The reaction mechanism involves the oxidation of the thiophene (B33073) monomer to a radical cation, which then couples with other radical cations or neutral monomers to propagate the polymer chain. researchgate.net However, a significant drawback of this method is the lack of control over the regiochemistry of the coupling, leading to structural defects in the polymer chain. Polymers synthesized via FeCl₃ oxidation typically have a regioregularity of around 70–90% head-to-tail (HT) couplings. nih.govresearchgate.net These regio-irregularities disrupt the planarity of the polymer backbone, limiting the effective conjugation length and, consequently, the material's electronic performance. researchgate.net The choice of solvent and reaction temperature can also influence the polymerization process and the properties of the resulting polymer. kochi-tech.ac.jpresearchgate.net For instance, using deep eutectic solvents (DESs) as a medium for FeCl₃-catalyzed oxidative polymerization of 3-octylthiophene (B1296729) has been shown to result in fast polymerization and high yields. rsc.org
| Monomer | Oxidant | Solvent | Yield (%) | Regioregularity (% HT) | Reference |
|---|---|---|---|---|---|
| 3-Hexylthiophene | FeCl₃ | Chlorobenzene | 75 | 70-90 | nih.gov |
| 3-Octylthiophene | FeCl₃ | Deep Eutectic Solvent | High | Not Specified | rsc.org |
| 3-Hexylthiophene | FeCl₃ | Benzene | 88 | Not Specified | kochi-tech.ac.jp |
To overcome the limitations of oxidative polymerization, several regiospecific synthesis methods have been developed. These techniques produce poly(3-alkylthiophene)s with a very high percentage of head-to-tail (HT) couplings, often exceeding 95%. cmu.eduresearchgate.net High regioregularity is essential for achieving superior electronic and photonic properties, as it allows the polymer chains to self-assemble into highly ordered structures. cmu.educmu.edu
One of the most effective methods is the Grignard Metathesis (GRIM) polymerization. researchgate.netacs.org This technique involves the treatment of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent, like methylmagnesium chloride, to form a magnesiated thiophene intermediate. researchgate.netcmu.edu Subsequent addition of a nickel cross-coupling catalyst, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), initiates a chain-growth polymerization. acs.orgcmu.edu The GRIM method is advantageous because it is simple, cost-effective, and produces fully regioregular HT-P3ATs in good yields. acs.org The high degree of regioselectivity is attributed to a combination of kinetic and thermodynamic factors arising from steric and electronic effects during the catalytic cycle. cmu.edu
Another prominent technique is the Kumada catalyst-transfer polycondensation (KCTP). ru.nlrsc.org This method also relies on a nickel catalyst to facilitate the cross-coupling of Grignard-functionalized thiophene monomers. KCTP is a chain-growth polymerization, which allows for control over the molecular weight of the resulting polymer by adjusting the monomer-to-catalyst ratio. cmu.eduru.nl These controlled polymerization characteristics have enabled the synthesis of well-defined block copolymers containing regioregular poly(3-alkylthiophene) segments. ru.nlcmu.edu The choice of catalyst and reaction conditions is critical in achieving a high degree of regioregularity and control over the polymerization process. acs.orgrsc.org
| Method | Typical Catalyst | Monomer Type | Regioregularity (% HT) | Polymerization Type | Reference |
|---|---|---|---|---|---|
| GRIM | Ni(dppp)Cl₂ | 2,5-Dibromo-3-alkylthiophene | >95% (typically 98%) | Chain-growth | cmu.eduresearchgate.netacs.org |
| Kumada Coupling (KCTP) | Ni(dppe)Cl₂, Ni(dppp)Cl₂ | 2-Bromo-5-chloromagnesio-3-alkylthiophene | >98% | Chain-growth | acs.orgru.nlrsc.org |
Electrochemical polymerization is an alternative method for synthesizing conductive polymer films directly onto an electrode surface. This technique involves the anodic oxidation of thiophene monomers in an electrolyte solution. dtic.mil For the polymerization of 3-alkylthiophenes, a specific potential is applied to initiate the oxidation of the monomer, forming radical cations that subsequently couple to form the polymer film on the electrode. dtic.mil
The rate of polymerization and the quality of the resulting film can be significantly enhanced by introducing a small amount of bithiophene or terthiophene into the polymerization system. dtic.mil These additives lower the required oxidation potential and increase the polymerization rate. dtic.mil The process can be monitored using techniques like cyclic voltammetry, where the increase in current peaks indicates the growth of the conductive polymer film. dtic.mil While this method provides a direct way to coat surfaces with polymer films, controlling the regioregularity of the polymer chain remains a challenge compared to methods like GRIM polymerization.
In recent years, direct (hetero)arylation polymerization (DHAP) has emerged as a more atom-economical and environmentally friendly approach to synthesizing conjugated polymers. beilstein-journals.orgunipd.it This method avoids the pre-functionalization of monomers into organometallic reagents (like Grignard reagents), which is required in traditional cross-coupling polymerizations. beilstein-journals.org Instead, DHAP involves the direct coupling of C-H bonds with C-X bonds (where X is a halogen), typically catalyzed by palladium or nickel complexes. beilstein-journals.orgnih.gov
Nickel-catalyzed C-H functionalization polymerization is a cost-effective alternative to palladium-based systems. nih.govrsc.org The process often involves a nickel(II) catalyst in combination with a suitable base. nih.gov This strategy allows for the direct polymerization of thiophene monomers by activating the C-H bonds at the 2- and 5-positions of the thiophene ring. nih.gov This approach reduces the number of synthetic steps and the formation of metallic waste, aligning with the principles of green chemistry. beilstein-journals.org The development of efficient nickel catalysts for C-H activation has expanded the scope of this methodology for creating a variety of thiophene-based polymers and copolymers. nih.govjepss.innih.gov
Control of Regioregularity and its Impact on Polymer Structure
The coupling of 3-substituted thiophene monomers can occur in three different ways: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). researchgate.net The sequence of these couplings along the polymer chain defines its regioregularity. A polymer with a high percentage of HT couplings is considered regioregular, while a random mixture of couplings results in a regioirregular polymer. acs.org
The control of regioregularity is paramount because it directly influences the polymer's ability to form a planar backbone conformation. In a head-to-tail arrangement, the alkyl side chains are positioned on opposite sides of the polymer backbone in an alternating fashion, which minimizes steric hindrance between adjacent side chains. acs.org This reduced steric repulsion allows the thiophene rings to adopt a more coplanar arrangement. Conversely, head-to-head couplings force adjacent bulky alkyl side chains onto the same side of the polymer backbone, causing significant steric clash. This forces the thiophene rings to twist out of plane, disrupting the π-conjugation. acs.org
Therefore, highly regioregular, head-to-tail coupled poly(3-alkylthiophenes) can self-assemble into well-ordered, two- and three-dimensional structures in the solid state. cmu.eduacs.org This ordering facilitates efficient intermolecular π-π stacking, which is essential for charge transport. As a result, regioregular P3ATs exhibit significantly improved electronic and photonic properties compared to their regioirregular counterparts. acs.orgcmu.edu
Regioirregular Polymerization Effects
The polymerization of this compound can result in different levels of regioregularity, which significantly impacts the material's properties. In an ideal, highly regioregular polymer, the monomer units are coupled in a consistent head-to-tail (HT) fashion. However, regioirregular polymerization introduces head-to-head (HH) and tail-to-tail (TT) couplings. These "defects" in the polymer chain have profound consequences for the macromolecular structure and, subsequently, its electronic and optical properties.
Unfavorable HH couplings introduce steric hindrance between the alkyl side chains of adjacent thiophene rings. cmu.edu This steric repulsion forces a twist in the polymer backbone, disrupting the planarity of the conjugated system. cmu.edu A loss of planarity diminishes the effective conjugation length, which is the extent over which the π-orbitals overlap. This interruption in conjugation leads to a larger bandgap and a blue shift in the polymer's absorption spectrum, indicating that the material absorbs light at higher energies (shorter wavelengths). cmu.edu
The degree of regioregularity also has a direct effect on the polymer's ability to self-assemble into ordered structures in the solid state. Regioregular poly(3-alkylthiophenes) (P3ATs) can readily form well-ordered, semi-crystalline domains, which are crucial for efficient charge transport. researchgate.net In contrast, the twists and kinks in a regioirregular polymer chain inhibit this packing, leading to a more amorphous morphology. This disordered structure impedes both intrachain and interchain charge hopping, resulting in significantly lower charge carrier mobilities. researchgate.net Consequently, for applications in electronic devices such as field-effect transistors and photovoltaic cells, achieving a high degree of regioregularity is paramount.
Table 1: Effect of Regioregularity on the Properties of Poly(3-alkylthiophenes)
| Property | Regioregular (High HT content) | Regioirregular (Low HT content) |
| Conjugation Length | Extended | Shortened |
| Absorption Maximum (λmax) | Red-shifted (longer wavelength) | Blue-shifted (shorter wavelength) |
| Bandgap | Narrower | Wider |
| Solid-State Morphology | Semi-crystalline, ordered | Amorphous, disordered |
| Charge Carrier Mobility | Higher | Lower |
| Conductivity | Higher | Lower |
Post-Polymerization Functionalization of Thiophene-Based Polymers
Post-polymerization functionalization is a powerful strategy for modifying the properties of polymers derived from this compound without altering the polymerization process itself. This approach allows for the introduction of a wide variety of functional groups to the polymer, enabling the tailoring of its chemical, physical, and electronic characteristics.
Modification of Bromo End Groups
Polymers of this compound synthesized via methods like the Grignard Metathesis (GRIM) polymerization often possess bromine atoms at one or both chain ends. cmu.edu These bromo end groups serve as versatile handles for further chemical modification. A common strategy involves an in-situ quenching of the living polymerization with a Grignard reagent, which can introduce a range of functional end groups. cmu.edu
Another approach to modify the end groups is through reactions performed on the purified polymer. For instance, the Vilsmeier-Haack reaction can be employed to convert a hydrogen-terminated end group to a formyl group (-CHO), while leaving the bromo-terminated end group intact. researchgate.net This selective modification allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions. The successful modification of these end groups can be confirmed using techniques such as FT-IR spectroscopy and MALDI-TOF mass spectrometry. researchgate.net
Side-Chain Functionalization for Tailored Properties
The bromoalkyl side chain of poly(this compound) offers a prime site for post-polymerization modification, allowing for the introduction of a diverse array of functional groups. This "grafting-to" approach is highly advantageous as it allows for the synthesis of a library of functionalized polymers from a single parent polymer. A well-established method involves the nucleophilic substitution of the bromide on the octyl chain. cmu.edu
For example, the parent polymer, poly(this compound), can be reacted with various nucleophiles to introduce new functionalities. Reaction with sodium azide (B81097) followed by reduction with lithium aluminum hydride can yield an amine-functionalized polymer. cmu.edu Similarly, treatment with potassium thioacetate (B1230152) and subsequent hydrolysis can produce a thiol-functionalized polymer. The introduction of carboxylic acid groups can be achieved by reacting the bromoalkyl side chain with a lithiated oxazoline, followed by acidic hydrolysis. cmu.edu
These modifications can dramatically alter the polymer's properties. For instance, the introduction of polar groups like carboxylic acids or amines can change the polymer's solubility, surface energy, and ability to interact with other materials. This is particularly useful for applications in sensors, bioelectronics, and for controlling the morphology in polymer blends.
Table 2: Examples of Side-Chain Functionalization of Poly(3-(bromoalkyl)thiophenes)
| Reagent(s) | Functional Group Introduced | Potential Property Change |
| 1. NaN3 2. LiAlH4 | Amine (-NH2) | Increased polarity, potential for pH responsiveness |
| 1. KSAc 2. LiAlH4 | Thiol (-SH) | Metal-binding capabilities, redox activity |
| 1. Lithiated 2,4,4-trimethyloxazoline 2. HCl | Carboxylic Acid (-COOH) | Altered solubility, improved adhesion |
Synthesis of Polymerized Ionic Liquids with Thiophene Backbones
Polymerized ionic liquids (PILs) are a class of polyelectrolytes that combine the unique properties of ionic liquids with the processability of polymers. A thiophene backbone provides electronic conductivity, which, when combined with the ionic conductivity of PILs, can lead to materials with mixed ionic-electronic conductivity.
The synthesis of PILs with thiophene backbones can be achieved through the post-polymerization functionalization of poly(this compound). The bromoalkyl side chain is an ideal precursor for the introduction of various cationic moieties, which are characteristic of ionic liquids. A common method involves the quaternization of an amine with the alkyl bromide side chain.
For instance, the polymer can be reacted with an amine, such as a substituted imidazole (B134444) or pyridine, to form a quaternary ammonium (B1175870) salt on the side chain. The bromide ion from the initial polymer then acts as the counter-anion. Anion exchange reactions can subsequently be performed to introduce other anions, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻), which can further tune the properties of the resulting PIL.
The resulting polymer would consist of a conjugated polythiophene backbone with tethered imidazolium (B1220033) or pyridinium (B92312) salts. These materials have potential applications in a variety of electrochemical devices, including batteries, supercapacitors, and sensors, where both ionic and electronic transport are beneficial.
Spectroscopic and Structural Characterization of 3 8 Bromooctyl Thiophene and Its Derivatives/polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of thiophene-based monomers and polymers. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of molecular structure, determination of polymer regioregularity, and estimation of molecular weight. researchgate.net
¹H (proton) and ¹³C (carbon-13) NMR spectroscopies are fundamental for confirming the successful synthesis of 3-(8-bromooctyl)thiophene and its polymers.
For the monomer , this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons on the thiophene (B33073) ring and the octyl side chain. The aromatic protons typically appear as distinct multiplets in the range of δ 6.9-7.3 ppm. The protons of the alkyl chain produce a series of signals, with the methylene (B1212753) group adjacent to the thiophene ring (α-CH₂) appearing around δ 2.8 ppm and the methylene group attached to the bromine atom (-CH₂Br) resonating at approximately δ 3.4 ppm. The remaining methylene groups of the octyl chain appear as a complex set of multiplets in the δ 1.2-1.9 ppm region.
In the ¹³C NMR spectrum of the monomer, the carbon atoms of the thiophene ring are observed in the aromatic region (δ 120-145 ppm). The carbons of the octyl side chain appear in the aliphatic region, with the -CH₂Br carbon at a characteristic downfield shift of around δ 33-34 ppm.
Upon polymerization to form poly(this compound), significant changes are observed in the NMR spectra. In the ¹H NMR spectrum of the polymer, the signal corresponding to the aromatic proton on the thiophene ring typically shifts to a single, broader peak around δ 6.9-7.1 ppm for a highly regioregular polymer. rsc.org The signals for the α-methylene protons also shift slightly. The degree of polymerization can sometimes be estimated by comparing the integration of the main-chain protons to that of the end-group signals. researchgate.net
The ¹³C NMR spectrum of the polymer provides complementary information. The chemical shifts of the thiophene ring carbons are sensitive to the polymer's stereochemistry and conformation. nih.gov
Below is a table summarizing the typical chemical shifts for the monomer and its corresponding polymer.
| Assignment | Monomer ¹H NMR | Polymer ¹H NMR | Monomer ¹³C NMR | Polymer ¹³C NMR |
|---|---|---|---|---|
| Thiophene Ring Protons | ~6.9-7.3 | ~6.98 | - | - |
| Thiophene Ring Carbons | - | - | ~120-145 | ~125-140 |
| α-CH₂ (next to thiophene) | ~2.8 | ~2.8 | ~30 | ~30.5 |
| -CH₂Br | ~3.4 | ~3.4 | ~34 | ~34 |
| Other Alkyl CH₂ | ~1.2-1.9 | ~1.2-1.7 | ~28-32 | ~29-32 |
The performance of poly(3-alkylthiophenes) in electronic devices is highly dependent on their regioregularity, which describes the connectivity of the monomer units in the polymer chain. The primary linkages are head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A high degree of HT coupling leads to a more planar backbone, facilitating π-π stacking and enhancing charge carrier mobility.
¹H NMR spectroscopy is the most common method for determining the percentage of HT couplings. researchgate.net In a highly regioregular HT-poly(3-alkylthiophene), the aromatic region of the ¹H NMR spectrum shows a single sharp peak corresponding to the C4 proton of the thiophene ring. rsc.org In contrast, a regiorandom polymer exhibits a complex pattern of four distinct signals in the aromatic region, corresponding to the four possible triad (B1167595) structures (HT-HT, HT-HH, TT-HT, TT-HH). By integrating these peaks, the percentage of regioregularity can be accurately quantified. For poly(3-alkylthiophenes), a regioregularity of over 90% is often desired for optimal electronic properties. rsc.org
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy probes the vibrational modes of molecules and is a valuable tool for confirming the functional groups present in this compound and its polymers. The IR spectrum provides a molecular fingerprint that can confirm the structure of the monomer and monitor its polymerization.
Key vibrational bands for this compound and its polymer include:
C-H stretching (aromatic): A band around 3100 cm⁻¹ is characteristic of the C-H stretching vibrations on the thiophene ring. nii.ac.jp
C-H stretching (aliphatic): Strong bands in the 2850-2960 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the C-H bonds in the octyl side chain.
C=C stretching (aromatic): Vibrations of the thiophene ring typically appear in the 1450-1550 cm⁻¹ region. nii.ac.jp
C-H in-plane bending (aromatic): These modes are found between 1000 and 1250 cm⁻¹.
C-H out-of-plane bending (aromatic): A key band around 820-840 cm⁻¹ is indicative of 2,3,5-trisubstituted thiophene rings and is often used to confirm the polymerization and regioregularity. nii.ac.jp
C-Br stretching: The vibration of the carbon-bromine bond is typically observed in the lower frequency region, around 600-700 cm⁻¹.
| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment |
|---|---|---|
| ~3100 | C-H Stretch | Aromatic (Thiophene Ring) |
| 2850-2960 | C-H Stretch | Aliphatic (Octyl Chain) |
| ~1450-1550 | C=C Stretch | Aromatic (Thiophene Ring) |
| ~820-840 | C-H Out-of-Plane Bend | Substituted Thiophene Ring |
| ~600-700 | C-Br Stretch | Bromoalkane |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) absorption and fluorescence (photoluminescence) spectroscopies are used to investigate the electronic properties of conjugated polymers like poly(this compound). These techniques provide insights into the polymer's conjugation length, electronic transitions, and inter-chain interactions.
In solution, regioregular poly(3-alkylthiophenes) typically show a broad absorption peak (λ_max) in the visible region, around 450 nm, which is attributed to the π-π* electronic transition of the conjugated backbone. The position of this peak is sensitive to the solvent and the planarity of the polymer chain. rsc.org
In the solid state (as a thin film), the absorption spectrum often becomes broader and red-shifted compared to the solution spectrum. uobaghdad.edu.iq This red-shift is due to increased planarity and aggregation of the polymer chains, which leads to a more extended π-conjugation. The appearance of a vibronic shoulder at longer wavelengths (around 550-600 nm) is a strong indicator of inter-chain interactions and a well-ordered, semi-crystalline structure. nih.gov
The fluorescence spectrum of these polymers typically shows an emission peak that is mirror-imaged to the absorption spectrum, but shifted to a longer wavelength (a Stokes shift). The quantum yield of fluorescence in polythiophenes can be limited due to efficient non-radiative decay pathways and aggregation-induced quenching. rsc.orghgxx.org The emission properties are strongly influenced by the polymer's morphology and the presence of defects.
| State | Technique | Typical λ_max (nm) | Associated Transition/Phenomenon |
|---|---|---|---|
| Solution | UV-Vis Absorption | ~450 | π-π* Transition |
| Thin Film | UV-Vis Absorption | ~520 (main peak) | π-π* Transition (aggregated chains) |
| Thin Film | UV-Vis Absorption | ~550-600 (shoulder) | Vibronic Structure (inter-chain ordering) |
| Solution/Film | Fluorescence Emission | ~550-650 | Radiative Relaxation from Excited State |
X-ray Diffraction (XRD) for Polymeric and Hybrid Material Structure
X-ray diffraction (XRD) is a powerful technique for probing the crystalline structure and molecular packing of semi-crystalline polymers like poly(this compound) in the solid state. The XRD pattern of a thin film provides information on the degree of crystallinity and the orientation of the polymer chains relative to the substrate.
For regioregular poly(3-alkylthiophenes), the XRD pattern typically displays two main features:
High-intensity peaks at low 2θ angles (e.g., 2θ = 5-6°): These peaks correspond to the (h00) diffraction planes and are associated with the lamellar stacking of the polymer backbones, separated by the interdigitated alkyl side chains. researchgate.net The d-spacing calculated from this peak relates to the length of the side chain.
A broad, lower-intensity peak at higher 2θ angles (e.g., 2θ = 22-24°): This peak is attributed to the (010) diffraction and represents the π-π stacking distance between adjacent conjugated backbones, typically around 3.8 Å. mdpi.com
The presence and sharpness of these peaks are indicative of the degree of crystallinity and structural order within the polymer film. Broad peaks suggest a more amorphous or disordered structure. XRD is also essential for characterizing the structure of hybrid materials, revealing how the incorporation of nanoparticles or other components affects the polymer's crystalline packing.
Morphological Characterization (SEM, TEM, AFM) of Polymer Films and Composites
The morphology of polymer films and composites at the nanoscale and microscale significantly impacts their performance in electronic devices. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are used to visualize the surface and bulk morphology.
Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to investigate the internal structure or nanostructure of the material. For polymer films, TEM can reveal details about fibrillar structures, crystalline domains, and phase separation in blends or composites.
Atomic Force Microscopy (AFM): AFM is a surface-sensitive technique that maps the topography of a film with very high resolution (nanometer scale). It is widely used to quantify surface roughness (e.g., root-mean-square roughness). researchgate.net In addition to topography, phase imaging in AFM can provide contrast between different components in a composite or different phases (crystalline vs. amorphous) within the polymer film, offering insights into the material's nanoscale organization.
Together, these microscopy techniques provide a comprehensive picture of the film's morphology, which is essential for correlating the material's structure with its observed electronic and optical properties.
Cyclic Voltammetry and Electrochemical Characterization
Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of these materials. In a typical CV experiment, a thin film of the polymer is coated onto a working electrode and immersed in an electrolyte solution. The potential of the working electrode is then swept linearly with time between two set potentials, and the resulting current is measured.
For P3ATs, the CV typically reveals one or more oxidation peaks (anodic waves) corresponding to the removal of electrons from the polymer backbone, leading to the formation of polarons and bipolarons. The potential at which oxidation begins (onset potential) is used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. Similarly, the reduction peaks (cathodic waves), if observable, correspond to the injection of electrons into the polymer's Lowest Unoccupied Molecular Orbital (LUMO), and the onset of reduction can be used to estimate the LUMO energy level.
The electrochemical characteristics of P3ATs are influenced by several factors, including the length of the alkyl side chain, the regioregularity of the polymer, the solvent, and the electrolyte used. Generally, longer alkyl side chains can slightly increase the oxidation potential due to their electron-donating inductive effect. The regioregularity, which describes the arrangement of the side chains along the polymer backbone, has a more significant impact. Highly regioregular head-to-tail (HT) coupled P3ATs tend to have lower oxidation potentials and higher charge carrier mobilities due to more effective π-π stacking and conjugation.
The table below presents typical electrochemical data for a generic poly(3-alkylthiophene) to illustrate the kind of information obtained from cyclic voltammetry. It is important to note that these are representative values and the specific values for poly(this compound) may differ.
| Parameter | Description | Typical Value (vs. Ag/AgCl) |
|---|---|---|
| Oxidation Onset Potential (Eox, onset) | The potential at which the polymer begins to be oxidized. | ~0.2 to 0.5 V |
| Oxidation Peak Potential (Epa) | The potential at which the maximum oxidation current is observed. | ~0.5 to 0.8 V |
| Reduction Onset Potential (Ered, onset) | The potential at which the polymer begins to be reduced. Often difficult to observe for P3ATs. | ~-1.5 to -2.0 V |
| Reduction Peak Potential (Epc) | The potential at which the maximum reduction current is observed. | ~-1.7 to -2.2 V |
| HOMO Energy Level | Estimated from the oxidation onset potential. | ~-4.8 to -5.2 eV |
| LUMO Energy Level | Estimated from the reduction onset potential. | ~-2.8 to -3.2 eV |
| Electrochemical Band Gap | The difference between the LUMO and HOMO energy levels. | ~2.0 to 2.4 eV |
The reversibility of the redox processes, indicated by the separation between the anodic and cathodic peak potentials (ΔEp), provides information about the stability of the charged species and the kinetics of the electron transfer process. For many P3ATs, the oxidation process is quasi-reversible.
Thermal Analysis (e.g., TGA) of Derived Polymeric Materials
In a TGA experiment, the mass of a polymer sample is monitored as a function of temperature, which is increased at a constant rate in a controlled atmosphere (typically nitrogen or air). The resulting TGA curve plots the percentage of weight loss against temperature. The onset of weight loss indicates the temperature at which the polymer begins to decompose.
The decomposition of P3ATs typically occurs in a multi-step process. The initial weight loss, often observed at lower temperatures, is generally attributed to the cleavage and volatilization of the alkyl side chains. The subsequent, more significant weight loss at higher temperatures corresponds to the degradation of the polythiophene backbone.
The table below provides representative TGA data for a generic poly(3-alkylthiophene), which can be considered as an approximation for the thermal behavior of poly(this compound).
| Parameter | Description | Typical Value Range (°C) |
|---|---|---|
| Td, 5% | Temperature at which 5% weight loss occurs. This is often taken as the onset of decomposition. | 350 - 450 |
| Td, 10% | Temperature at which 10% weight loss occurs. | 380 - 480 |
| Td, max | Temperature of maximum rate of decomposition, corresponding to the peak of the derivative TGA (DTG) curve. This often relates to the main chain degradation. | 450 - 550 |
| Char Residue at 600 °C | The percentage of material remaining at 600 °C. | 30% - 50% |
The presence of the bromine atom at the end of the octyl chain in this compound could potentially influence the thermal degradation pathway. Brominated compounds can sometimes act as flame retardants, but they can also lead to the release of corrosive species like hydrogen bromide upon decomposition. A detailed thermal analysis of poly(this compound) would be necessary to fully elucidate the specific effects of the bromo-substituent on its thermal stability and degradation products.
Theoretical and Computational Investigations of Thiophene Based Systems
Density Functional Theory (DFT) Studies on Polythiophene Derivatives
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to polythiophene and its derivatives to predict their geometries, electronic properties, and spectra. scispace.comsemanticscholar.org DFT calculations, particularly using hybrid functionals like B3LYP, have shown considerable success in correlating theoretical predictions with experimental observations for these conjugated polymers. thaiscience.info
A key application of DFT in the study of conjugated polymers like poly(3-alkylthiophene)s (P3ATs) is the prediction of their electronic structure, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energy difference between the HOMO and LUMO levels constitutes the band gap (Egap), a critical parameter that determines the polymer's optical and electronic properties. scispace.com
Theoretical studies have consistently shown that as the degree of polymerization (i.e., the number of thiophene (B33073) units in the polymer chain) increases, the HOMO energy level increases while the LUMO energy level decreases. mdpi.comresearchgate.net This leads to a reduction in the band gap. The band gap is observed to gradually decrease and converge towards a limiting value as the chain length approaches infinity. mdpi.comresearchgate.net For instance, calculations on thiophene oligomers show a clear trend of a decreasing band gap with an increasing number of monomer units. mdpi.comresearchgate.net
DFT calculations serve as an initial estimate for the band gap. While Hartree-Fock methods tend to overestimate the band gap, DFT calculations with hybrid functionals like B3LYP and B3P86 provide results that are in good agreement with experimental data. thaiscience.info These calculations are crucial for designing polymers with tailored band gaps for specific applications in organic electronics, such as organic photovoltaics and light-emitting diodes. scispace.comresearchgate.net
Table 1: Calculated Electronic Properties of Thiophene Oligomers using DFT
This table illustrates the trend of HOMO, LUMO, and Band Gap energies as a function of the number of thiophene units (n). The values are representative examples derived from DFT studies on unsubstituted oligothiophenes. Actual values can vary based on the specific functional and basis set used.
| Number of Units (n) | HOMO (eV) | LUMO (eV) | Band Gap (Egap) (eV) |
|---|---|---|---|
| 1 (Monomer) | -6.58 | -0.85 | 5.73 |
| 2 (Dimer) | -5.95 | -1.55 | 4.40 |
| 4 (Tetramer) | -5.42 | -2.18 | 3.24 |
| 8 (Octamer) | -5.11 | -2.55 | 2.56 |
| 10 (Decamer) | -5.04 | -2.65 | 2.39 |
Substituents attached to the thiophene ring have a profound impact on the polymer's properties. nih.gov In 3-(8-Bromooctyl)thiophene, the "8-bromooctyl" side chain is the key substituent. This group can be analyzed in two parts: the octyl chain and the terminal bromine atom.
Alkyl Side Chains: The primary role of the alkyl side chain (e.g., octyl) is to enhance the solubility and processability of the polymer. nih.govntu.edu.sg From a conformational standpoint, long alkyl chains can induce steric hindrance between adjacent thiophene rings, causing them to twist relative to each other. mdpi.com This twisting disrupts the π-conjugation along the polymer backbone, which can lead to an increase in the band gap. However, in the solid state, these side chains can facilitate ordered packing and interchain interactions, which are crucial for charge transport. ntu.edu.sg
Bromo Substituent: The bromine atom acts as a weak electron-withdrawing group. mdpi.comhgxx.org Attaching electron-withdrawing or electron-donating groups to the polythiophene backbone is a common strategy to tune its electronic properties. scispace.comsemanticscholar.org Electron-withdrawing groups generally lower both the HOMO and LUMO energy levels. The effect on the band gap depends on the relative shift of these orbitals. Studies on poly(3-decylthiophene-co-3-bromothiophene) have shown that increasing the content of the bromo-substituted monomer leads to a blue shift in fluorescence, which is related to the electron-accepting inductive effect of bromine. hgxx.org The steric hindrance caused by the bromine atom can also contribute to a non-planar conformation of the polymer chain. mdpi.com
DFT calculations are instrumental in quantifying these effects. By modeling polymers with different substituents, researchers can predict how modifications will alter the planarity of the backbone, the distribution of electron density, and the resulting HOMO, LUMO, and band gap energies. scienceopen.com For example, a DFT study might compare poly(3-octylthiophene) with a hypothetical poly(this compound) to isolate the electronic and steric influence of the terminal bromine.
Molecular Dynamics Simulations and Conformational Analysis
While DFT is excellent for electronic properties, Molecular Dynamics (MD) simulations are employed to study the large-scale conformational dynamics and morphology of polymer chains. rsc.org MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the investigation of properties like chain folding, aggregation, and the influence of temperature and solvent on the polymer's structure. ethz.chacs.org
For poly(3-alkylthiophene)s, MD simulations have been used extensively to understand their behavior in both solution and the amorphous solid state. rsc.orgacs.org Studies on poly(3-hexylthiophene) (P3HT), a close analog, reveal that single polymer chains can adopt various conformations, including relatively extended structures, bundles, and toroids, particularly at low temperatures. nih.govmdpi.comuni-bayreuth.de
Key findings from MD simulations on P3ATs include:
Effect of Temperature: As temperature decreases, the polymer chains tend to become more ordered and may form more compact, aggregated structures like bundles. nih.govuni-bayreuth.de
Chain Flexibility: P3ATs are generally classified as semiflexible polymers. uni-bayreuth.de MD simulations can quantify this by calculating the persistence length, which is a measure of the stiffness of a polymer chain. ethz.ch
Solvent Effects: The conformation of a polymer chain is highly dependent on the solvent quality. In good solvents, the chains adopt a more expanded, coil-like conformation, while in poor solvents, they tend to collapse and aggregate. nih.govkuleuven.be
For a polymer derived from this compound, MD simulations could predict how the longer octyl chains and the polar bromine end-groups influence interchain packing, morphology in the solid state, and solubility in different organic solvents. researchgate.net
Table 2: Conformational Properties of Amorphous Poly(3-hexylthiophene) from MD Simulations
This table presents representative data from MD simulations on amorphous P3HT, a model system for P3ATs. The values illustrate the effect of chain length (number of monomers) on key structural parameters at elevated temperatures.
| Property | Description | Value (for ~150 monomers) |
|---|---|---|
| Density (g cm⁻³) | The mass per unit volume of the amorphous polymer. | ~0.79 |
| Persistence Length (Å) | A measure of the polymer backbone's stiffness or rigidity. | ~21 |
| Mean-Square End-to-End Distance, <R²> (Ų) | The average squared distance between the two ends of a polymer chain. | Highly dependent on chain length |
| Mean-Square Radius of Gyration, <Rg²> (Ų) | A measure of the polymer's overall size and compactness. | Highly dependent on chain length |
Structure-Property Relationship Modeling in Thiophene-Based Conjugated Systems
Modeling the relationship between a polymer's chemical structure and its macroscopic properties is a central goal of computational materials science. nih.gov For thiophene-based conjugated systems, this involves connecting the monomer structure (e.g., the nature of the substituent at the 3-position) to the final electronic and morphological properties of the polymer. nih.govacs.org
This modeling integrates insights from both DFT and MD simulations. DFT provides electronic parameters for small oligomers, such as ionization potential and electron affinity, which can be extrapolated to the polymer. researchgate.netresearchgate.net MD provides the larger-scale morphology, such as the degree of crystallinity, π-stacking distance between chains, and the orientation of the polymer backbones. acs.org
Key relationships that have been established for P3ATs include:
Side-Chain Length and Crystallinity: The length of the alkyl side chain significantly affects how the polymer chains pack in the solid state. ntu.edu.sg This, in turn, influences the material's charge carrier mobility, as charge transport is highly dependent on the degree of structural order and π-stacking. nih.gov
Regioregularity and Electronic Properties: The orientation of the side chains (head-to-tail vs. head-to-head or tail-to-tail) dramatically impacts the polymer's ability to form planar, crystalline structures. nih.gov High regioregularity (predominantly head-to-tail coupling) leads to more ordered materials with better electronic performance. researchgate.net
Conformational Disorder and Optical Gaps: The conformation of the polymer backbone, including twists and bends, directly influences the extent of π-electron delocalization. acs.org Greater disorder leads to a localization of the electronic states and can affect the optical absorption and emission spectra. acs.org
By combining these computational approaches, a comprehensive model can be built to predict how the specific "8-bromooctyl" substituent in poly(this compound) would influence its solubility, solid-state packing, band gap, and ultimately, its performance in an electronic device. nih.govacs.org
Q & A
Q. What are the primary synthetic routes for 3-(8-Bromooctyl)thiophene, and how is purity validated?
The synthesis typically involves bromination of a pre-functionalized thiophene derivative. For example, alkylation of 3-thiophene with 1,8-dibromooctane under nucleophilic substitution conditions (e.g., using NaH in THF) can yield the product . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients), followed by recrystallization. Purity is confirmed using - and -NMR to verify the absence of residual aliphatic bromides and by mass spectrometry (HRMS) to confirm molecular weight .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- -NMR : Identifies proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm, alkyl chain protons at δ 1.2–1.8 ppm) .
- FT-IR : Confirms C-Br stretching (~550–600 cm) and aromatic C-S vibrations (~690 cm) .
- Mass Spectrometry (EI-MS or ESI-MS) : Validates molecular ion peaks (e.g., [M] at m/z 289.1 for CHBrS) .
Q. How does the bromoalkyl chain influence solubility and reactivity in cross-coupling reactions?
The octyl chain enhances solubility in non-polar solvents (e.g., toluene, THF), facilitating homogeneous reaction conditions. The terminal bromine acts as a leaving group in Suzuki-Miyaura couplings, enabling conjugation with aryl boronic acids to form extended π-systems. However, steric hindrance from the long alkyl chain may reduce coupling efficiency compared to shorter analogs (e.g., 3-(4-bromobutyl)thiophene) .
Advanced Research Questions
Q. How can copolymerization kinetics be optimized to integrate this compound into regioregular polythiophenes?
Catalyst-transfer polymerization (CTP) with Ni(dppp)Cl is preferred for regioregularity. Kinetic studies show that monomers with longer alkyl chains (e.g., 8-bromooctyl) exhibit slower initiation due to steric effects but comparable propagation rates to shorter chains. To optimize:
Q. What strategies resolve contradictions in reported electrochemical polymerization yields for thiophene derivatives?
Discrepancies often arise from electrode surface pretreatment or overoxidation. For this compound:
- Electrode Preparation : Polish glassy carbon electrodes with 0.05 µm alumina slurry to remove passivation layers.
- Potential Window : Limit anodic deposition to +1.2 V (vs. Ag/AgCl) to avoid overoxidation, which deactivates the polymer.
- Monomer Concentration : Use 10 mM monomer in 0.1 M TBAP/CHCN to balance film growth and conductivity .
Q. How do steric effects from the octyl chain impact substitution reactions in medicinal chemistry applications?
The long alkyl chain reduces nucleophilic substitution rates at the terminal bromide. To mitigate:
- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- For SN2 reactions with amines, elevate temperatures to 80–100°C and extend reaction times (24–48 hrs) .
Methodological Challenges and Solutions
Q. How to troubleshoot low yields in Stille couplings involving this compound?
Common issues include catalyst poisoning or bromide hydrolysis. Solutions:
Q. What computational methods predict the electronic properties of this compound-based polymers?
Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~2.3 eV) correlates with UV-Vis absorption maxima (λ ≈ 450 nm), guiding applications in organic photovoltaics. TD-DFT simulations refine exciton binding energies for charge transport optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
